1-(3,4-二氟苯基)-2-((5-(2,5-二甲基呋喃-3-基)-1,3,4-噁二唑-2-基)硫)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

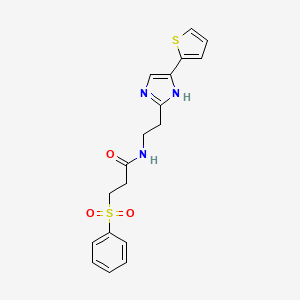

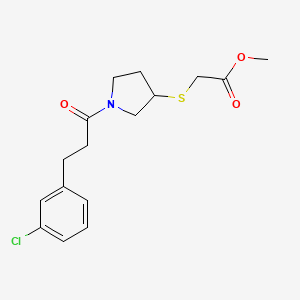

The compound "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including a 1,3,4-oxadiazole ring, a difluorophenyl group, and a thioether linkage. These features suggest potential for various chemical interactions and biological activities.

Synthesis Analysis

While the specific synthesis of "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated reagents and unsaturated compounds. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature, yielding moderate yields of the desired products .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the stability and reactivity of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular orbital studies. The HOMO and LUMO analysis of related compounds indicates charge transfer within the molecule, which is essential for understanding its reactivity. For instance, the carbonyl group in the related compound is identified as the most reactive part due to its high electronegativity, as evidenced by the negative charge distribution in the Molecular Electrostatic Potential (MEP) analysis . This suggests that the difluorophenyl and oxadiazole components of the compound may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their crystalline structure and intermolecular interactions. For example, a related compound crystallizes in the monoclinic space group and its crystal structure is stabilized by various hydrogen bonds and π-π interactions . These interactions can significantly affect the compound's solubility, melting point, and other physical properties. The presence of difluorophenyl and oxadiazole groups in the compound of interest suggests it may have unique electronic properties, potentially useful in applications such as nonlinear optics, as indicated by the calculated first hyperpolarizability of a similar compound .

科学研究应用

合成和结构见解

化合物1-(3,4-二氟苯基)-2-((5-(2,5-二甲基呋喃-3-基)-1,3,4-噁二唑-2-基)硫)乙酮是更广泛的1,3,4-噁二唑类化合物的一部分,因其结构多样性和潜在生物活性而在科学研究中具有多种应用。相关1,3,4-噁二唑的合成涉及亚胺的环化,展示了该化合物作为合成化学中抗菌剂(Fuloria et al., 2009)前体的潜力。

材料科学应用

与所讨论的化合物类似的1,3,4-噁二唑家族化合物已被探索其电子性质。例如,已合成并研究了π-扩展的乙炔基和丁二炔基-2,5-二苯基-1,3,4-噁二唑衍生物的氧化还原、结构和光电性质,表明这类化合物在材料科学中的潜力,特别是在分子导线和电子器件的发展(Wang et al., 2006)方面。

生物活性

如目标化合物中所见的噁二唑基团与显著的生物活性相关,包括抗菌和抗真菌性能。合成的噁二唑已对各种细菌菌株,如金黄色葡萄球菌,表现出强大的活性,暗示其在生物杀灭剂或新抗菌剂开发中的潜在用途。这些发现突显了这类化合物在制药研究和药物开发中的相关性(Oliveira et al., 2012)。

属性

IUPAC Name |

1-(3,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)24-7-14(21)10-3-4-12(17)13(18)6-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMCFWWUFILALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)

![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)

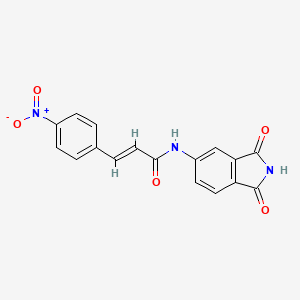

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)

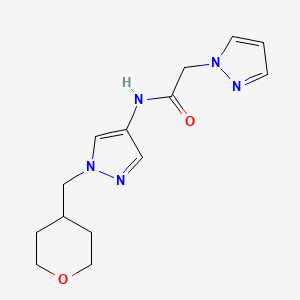

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)